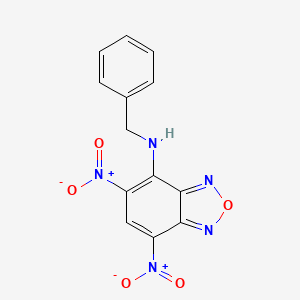![molecular formula C13H18N4O3 B11047771 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11047771.png)
2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a trimethoxyphenyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the reduction of the resulting triazole derivative to obtain the desired ethanamine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a psychoactive agent, similar to mescaline, due to its structural similarity.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as Taq polymerase and telomerase, leading to the disruption of DNA replication and cell division.
Receptor Binding: It binds to serotonin and dopamine receptors, modulating neurotransmitter activity and potentially exerting psychoactive effects.
Pathway Modulation: The compound affects pathways such as the ERK signaling pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Mescaline: A naturally occurring psychedelic compound with a similar trimethoxyphenyl structure.
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
Uniqueness
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N4O3 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H18N4O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)13-15-11(4-5-14)16-17-13/h6-7H,4-5,14H2,1-3H3,(H,15,16,17) |
InChI Key |
VGZIRWBWINHTEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11047697.png)
![8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide](/img/structure/B11047708.png)
![N'-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate](/img/structure/B11047710.png)
![7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11047712.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11047720.png)
![3-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11047726.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047734.png)

![7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11047744.png)
![2-[7-(4-Fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-phenylacetamide](/img/structure/B11047751.png)
![N-{4-[(5Z)-5-{[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-YL]-1,2,5-oxadiazol-3-YL}acetamide](/img/structure/B11047754.png)
![4H-Pyran-4-one, 3-acetyl-2-[(4-acetylphenyl)amino]-6-methyl-](/img/structure/B11047759.png)
![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-](/img/structure/B11047765.png)

